

Direct Comparison: Fluorinated Nigericin vs. Parent Compound

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Compound Focus: Nigericin

CAS No.: 28380-24-7

Cat. No.: S548943

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The table below summarizes the key comparative data based on recent scientific studies.

Feature	Parent Nigericin	Fluorinated Nigericin Analogues
Antibacterial Spectrum	Potent activity against Gram-positive bacteria (e.g., <i>S. aureus</i> , <i>B. cereus</i>); no reported activity against Gram-negative bacteria [1] [2] [3].	Potent activity against both Gram-positive and Gram-negative bacteria [1].
Cytotoxicity	Higher toxicity in in vitro analyses [1].	Demonstrated tenfold lesser toxicity than the parent nigericin in in vitro analyses [1].

| **Reported MIC values (Examples)** | - *S. aureus*: 0.125 - 0.25 µg/mL [3]

- *B. cereus*: 0.125 - 0.25 µg/mL [3] | Specific MIC values not provided in the sourced literature, but described as "very potent" [1]. | | **Key Advance** | Established broad-spectrum activity against Gram-positive bacteria, persists, and biofilms [2]. | **First-reported** activity of **nigericin**-based compounds against Gram-negative pathogens [1]. |

Experimental Data and Methodologies

For your reference, here are the experimental contexts from which the comparison data were derived.

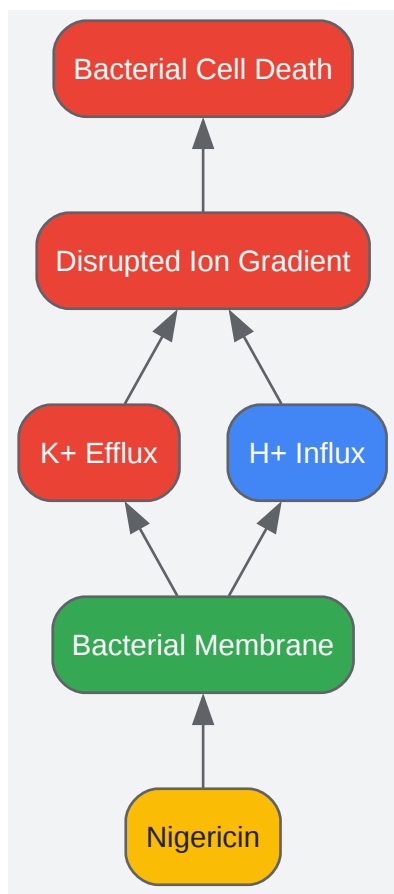
- **Synthesis of Fluorinated Analogues:** The fluorinated **nigericin** analogues were synthesized from parent **nigericin** (produced by *Streptomyces* strain DASNCL-29) via a **fluorination and esterification** process. This chemical modification was aimed at enhancing its structural, biological, and pharmacological properties. The structures of the synthesized analogues were confirmed using NMR spectroscopy and HRMS data [1].
- **Antibacterial Activity Assay:** The antibacterial activity of the parent and fluorinated compounds was evaluated using standard assays (e.g., zone of inhibition measurements). The key finding was that while the parent **nigericin** only inhibited Gram-positive bacteria, its fluorinated derivatives also showed clear zones of inhibition against Gram-negative organisms [1].
- **Cytotoxicity Analysis:** In vitro cytotoxicity analysis was performed, which demonstrated that the fluorinated analogues were **ten times less toxic** than the parent **nigericin** molecule [1].
- **Activity against Resistant Strains:** Separate research has confirmed the potency of the parent **nigericin** against a large panel of clinical **multidrug-resistant Gram-positive bacteria**, including MRSA and VRE. It also retains bactericidal activity against **persister cells and biofilms**, with a low propensity for resistance development [2].

Mechanism of Action and Rationale for Fluorination

Understanding how **nigericin** works and why fluorination is a promising strategy can guide further research.

- **Mechanism of Parent Nigericin:** **Nigericin** is a polyether ionophore that acts as an electroneutral **K⁺/H⁺ antiporter** [4]. It disrupts critical ion gradients across cell membranes, which in bacteria leads to the dissipation of the transmembrane potential and ATP production, ultimately causing cell death [2].
- **Rationale for Fluorination:** The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. Fluorination can profoundly influence a molecule's properties, including its **conformation, pKa, membrane permeability, metabolic stability, and pharmacokinetic profile**. This makes it a powerful tool for improving the efficacy and safety of a parent compound [1].

The following diagram illustrates the primary mechanism of action of **nigericin**.



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Conclusion for Researchers

The experimental data indicates that fluorination represents a significant advancement for the **nigericin** pharmacophore.

- **Parent Nigericin** is a highly potent agent against multidrug-resistant Gram-positive bacteria and their hard-to-treat persister and biofilm states [2].
- **Fluorinated Analogues** break the primary limitation of the parent compound by extending the activity to include **Gram-negative pathogens**, a major threat in the antimicrobial resistance landscape. This expanded spectrum, combined with **reduced cytotoxicity**, presents a more favorable therapeutic profile and makes fluorinated **nigericin** a promising candidate for further development [1].

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